Product packaging for 3-Aminodecanoic acid(Cat. No.:CAS No. 116496-49-2)

3-Aminodecanoic acid

Cat. No.: B2708301
CAS No.: 116496-49-2
M. Wt: 187.283
InChI Key: SSKFRIVYCVHCQK-UHFFFAOYSA-N
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Description

Overview of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally incorporated into proteins during translation. google.com Despite not being part of the primary protein structure, they are of significant interest in chemical biology and medicine. thermofisher.com NPAAs are found in nature as metabolic intermediates, components of toxins, or constituents of antibiotics produced by fungi and bacteria. thermofisher.com The structural diversity offered by NPAAs, which number in the thousands, provides a powerful toolkit for chemists to create novel molecules with specific functions. protocols.io Their incorporation into peptide chains can fundamentally alter the properties of the resulting molecules, improving stability, potency, and bioavailability, making them valuable in drug discovery. protocols.io

Historical Context of β-Amino Acid Research

The discovery of amino acids dates back to the early 19th century, with asparagine being the first isolated in 1806. The focus for over a century remained primarily on the proteinogenic α-amino acids. Research into β-amino acids, where the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group, gained significant momentum in more recent decades. This interest was driven by the discovery of natural products containing β-amino acid motifs and the recognition that peptides incorporating these structures exhibit unique and beneficial properties, such as resistance to enzymatic degradation. thermofisher.com This has led to the development of β-peptides as "peptidomimetics," which mimic the structure and function of natural peptides but with enhanced stability. thermofisher.com

Structural Classification within the β-Amino Acid Family

The defining feature of a β-amino acid is the separation of the amino and carboxyl functional groups by two carbon atoms (the α- and β-carbons). google.com This contrasts with α-amino acids, where both groups are attached to the same carbon. This seemingly small structural change has profound implications for the molecule's shape and properties.

β-amino acids can be further classified based on the substitution pattern on their carbon backbone:

β³-amino acids: Substituted only at the β-carbon (C3). 3-Aminodecanoic acid belongs to this class.

β²-amino acids: Substituted only at the α-carbon (C2).

Disubstituted β-amino acids: Carry substituents at both the α- and β-carbons.

This structural variety, including the potential for multiple stereocenters, provides a vast scope for molecular design, significantly expanding the chemical space compared to their α-amino acid counterparts. thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B2708301 3-Aminodecanoic acid CAS No. 116496-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFRIVYCVHCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Aminodecanoic Acid and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure β-amino acids, which are often required for pharmaceutical applications. Several strategies have been developed to control the stereochemistry at the C3 position of 3-aminodecanoic acid.

Chiral Pool Synthesis (e.g., from D-Glucose)

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to impart chirality to the target molecule. wikipedia.org Sugars, such as D-glucose, are abundant and offer a rich source of stereocenters. The synthesis of chiral molecules from D-glucose often involves a series of transformations that preserve the inherent chirality of the starting material. frontiersin.org This approach can be advantageous as it avoids the need for asymmetric catalysts or chiral auxiliaries, which can be costly. nih.gov The general strategy involves the manipulation of the functional groups of the sugar to construct the desired carbon skeleton of this compound while retaining the stereochemical information from the chiral pool source. frontiersin.org

Stereoselective Reactions (e.g., Aldimine Coupling, Mitsunobu Protocol)

Stereoselective reactions are designed to favor the formation of one stereoisomer over others.

Aldimine Coupling: The coupling of aldimine esters with various nucleophiles is a powerful method for the synthesis of α-quaternary amino ester derivatives. nih.gov Chiral copper complexes can activate aldimine esters to form Cu-azomethine ylides, which allows for the control of the configuration of the newly formed stereocenter. nih.gov This methodology can be applied to the synthesis of β-amino acids through the appropriate choice of starting materials and reaction conditions.

Mitsunobu Protocol: The Mitsunobu reaction is a versatile and reliable method for the stereospecific inversion of secondary alcohols. atlanchimpharma.com This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution. nih.govnih.gov In the context of this compound synthesis, a chiral β-hydroxy ester can be converted to the corresponding β-amino ester with inversion of configuration at the hydroxyl-bearing carbon. organic-chemistry.org The acidic pronucleophile in this case would be a nitrogen source like hydrazoic acid or a protected amine. organic-chemistry.org The reaction is known for its high stereoselectivity, proceeding with clean inversion of the stereocenter. organic-chemistry.org

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This is often achieved using chiral catalysts or reagents. Various catalytic asymmetric approaches have been developed for the synthesis of β-amino acids, involving carbon-carbon, carbon-nitrogen, and carbon-hydrogen bond-forming reactions. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by chiral rhodium or ruthenium complexes with bisphosphine ligands has been shown to produce β-amino acids with high enantiomeric excess. hilarispublisher.com Another approach involves the conjugate addition of nucleophiles to α,β-unsaturated esters, catalyzed by chiral metal complexes. hilarispublisher.com These methods offer a direct and atom-economical route to enantiopure β-amino acids.

Total Synthesis Pathways for β-Amino Acids

The total synthesis of β-amino acids often involves multi-step sequences that build the carbon skeleton and introduce the required functional groups with the desired stereochemistry. chiroblock.com While numerous routes exist for achiral β-amino acids, the enantiopure synthesis is a more significant challenge. nih.gov Common strategies include the diastereoselective alkylation of β-homoglycine derivatives containing chiral auxiliaries, the Curtius rearrangement of succinic acid derivatives, and transition-metal-catalyzed reactions such as enantioselective hydrogenations and Michael additions. hilarispublisher.comnih.gov The development of economically feasible and stereoselective synthesis routes is a key focus in this area. chiroblock.com

Protecting Group Strategies in Organic Synthesis (e.g., Boc-Protection)

Protecting groups are essential tools in organic synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. organic-chemistry.orgtotal-synthesis.com

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. total-synthesis.comwikipedia.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The Boc group is stable under a variety of reaction conditions, including basic hydrolysis and many nucleophilic attacks, but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.com This orthogonality to other protecting groups, like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allows for selective deprotection in complex molecules. organic-chemistry.org The use of Boc protection is a key strategy in the synthesis of amino acids and peptides, including this compound, to control the reactivity of the amino group during the synthetic sequence. total-synthesis.com

Biocatalytic and Chemoenzymatic Synthetic Routes for Long-Chain Amino Acids

Biocatalysis and chemoenzymatic synthesis have emerged as powerful and sustainable alternatives to traditional chemical methods for the synthesis of amino acids. nih.gov These approaches leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations. nih.gov

Engineered Microbial Systems for Omega-Amino Fatty Acid Production

Engineered microbial systems offer a promising avenue for the sustainable production of ω-amino fatty acids from renewable feedstocks. These systems are typically designed by introducing heterologous genes and modifying native metabolic pathways to channel carbon flux towards the desired product. While the de novo biosynthesis of this compound has not been extensively documented, the strategies employed for other amino fatty acids, particularly those of medium chain length, serve as a clear blueprint.

A common approach involves a multi-step enzymatic pathway engineered into a microbial host like Escherichia coli or Saccharomyces cerevisiae. This typically begins with the production of a fatty acid precursor, which is then functionalized. For the production of a terminal amine, as in ω-amino acids, a terminal hydroxylation is a key step, often catalyzed by a cytochrome P450 monooxygenase. This is followed by oxidation to an aldehyde and subsequent amination by a transaminase.

For a β-amino acid like this compound, the pathway would likely involve the formation of a 3-keto decanoic acid intermediate, which can then be stereoselectively aminated. The production of medium-chain fatty acids themselves in microbes is well-established, with various engineering strategies available to control chain length.

Table 1: Key Enzymes in Engineered Microbial Systems for Amino Fatty Acid Production

Enzyme ClassFunctionExample Gene/Enzyme SourcePotential Role in this compound Synthesis
ThioesteraseTerminates fatty acid synthesis to control chain lengthTesA from E. coliProduction of decanoic acid precursor
Acyl-CoA SynthetaseActivates free fatty acids to their CoA estersFadD from E. coliActivation of decanoic acid for further modification
Acyl-CoA DehydrogenaseIntroduces a double bond into the fatty acyl-CoAFadE from E. coliPotential involvement in the formation of a 3-keto intermediate
Enoyl-CoA HydrataseHydrates the double bondFadB from E. coliPotential involvement in the formation of a 3-hydroxy intermediate
Hydroxyacyl-CoA DehydrogenaseOxidizes the hydroxyl group to a ketoneFadB from E. coliFormation of the 3-oxodecanoyl-CoA precursor
ω-TransaminaseTransfers an amino group to a keto acidTransaminase from Chromobacterium violaceumStereoselective amination of the 3-keto intermediate to this compound

This table is illustrative and based on known pathways for fatty acid and amino acid biosynthesis.

Research on the production of medium-chain α,ω-dicarboxylic acids in Saccharomyces cerevisiae has demonstrated the potential of engineering yeast to produce functionalized C10 and C12 fatty acids. nih.govfrontiersin.org By introducing a synthetic omega-oxidation pathway, researchers have successfully produced these dicarboxylic acids from renewable sugars. nih.govfrontiersin.org A similar strategy could be envisioned for this compound, where pathways are engineered to produce a 3-oxodecanoic acid precursor for subsequent amination.

Enzyme Cascades in Stereoselective Transformations

Enzyme cascades, conducted either in vitro with purified enzymes or in vivo using whole-cell biocatalysts, provide a powerful method for the stereoselective synthesis of chiral molecules like the stereoisomers of this compound. These cascades leverage the high selectivity of enzymes to control the stereochemistry of the final product, which is crucial for pharmaceutical applications.

The key step in the synthesis of a chiral β-amino acid is the stereoselective amination of a prochiral β-keto acid. Transaminases, particularly ω-transaminases (ω-TAs), are well-suited for this transformation. These enzymes catalyze the transfer of an amino group from an amino donor (e.g., alanine, isopropylamine) to a keto acceptor. The choice of a specific (R)- or (S)-selective transaminase allows for the production of the desired enantiomer of the β-amino acid.

A hypothetical enzyme cascade for the synthesis of (R)- or (S)-3-aminodecanoic acid could involve the following steps:

Hydration: An enzyme such as an enoyl-CoA hydratase could catalyze the hydration of a dec-2-enoyl-CoA to 3-hydroxydecanoyl-CoA.

Oxidation: A dehydrogenase would then oxidize the 3-hydroxydecanoyl-CoA to 3-oxodecanoyl-CoA.

Amination: A stereoselective ω-transaminase would catalyze the reductive amination of the 3-oxodecanoyl-CoA to yield the desired stereoisomer of 3-aminodecanoyl-CoA, which can then be hydrolyzed to this compound.

The efficiency of such a cascade can be enhanced by incorporating a cofactor regeneration system for the dehydrogenase and transaminase enzymes. For example, a glucose dehydrogenase can be used to regenerate NADPH, and the amino donor for the transaminase can be recycled.

Table 2: Research Findings on Transaminase Activity with Medium-Chain Substrates

Enzyme SourceSubstrateProductSpecific Activity (nmol min⁻¹ mg⁻¹)Reference
Pseudomonas sp. strain AAC (KES25161)3-Aminoheptanoic acid3-Oxoheptanoic acid75.8 nih.gov
Pseudomonas sp. strain AAC (KES25161)3-Aminocyclohexanoic acid3-Oxocyclohexanecarboxylic acid1.6 nih.gov

This table presents data for substrates analogous to those that would be involved in this compound synthesis, illustrating the potential of transaminases for such conversions.

The development of multi-enzyme cascades for the synthesis of other amino fatty acids, such as 12-aminododecanoic acid, further underscores the potential of this methodology. researchgate.net These systems often involve a P450 monooxygenase for terminal hydroxylation, followed by an alcohol dehydrogenase and a transaminase to introduce the amino group. researchgate.net Adapting such a cascade for the synthesis of a β-amino acid would involve replacing the initial hydroxylation step with a mechanism to introduce the keto group at the C3 position.

Derivatization and Structural Modification of 3 Aminodecanoic Acid

Amide and Ester Formation

The presence of both a carboxyl group and an amino group allows 3-aminodecanoic acid to readily undergo reactions to form amides and esters, two of the most fundamental linkages in organic and biological chemistry.

Amide Formation: The amino group of this compound can react with a carboxylic acid to form an amide bond, also known as a peptide bond in the context of protein chemistry. libretexts.org This reaction typically requires an activating agent, such as a carbodiimide (B86325) like 1,3-dicyclohexylcarbodiimide (DCC), to facilitate the condensation and removal of a water molecule. d-nb.info Alternatively, more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides can be used for a more direct reaction. libretexts.org This process is fundamental for incorporating the this compound moiety into peptide chains. libretexts.org

Ester Formation: The carboxylic acid group of this compound can be esterified by reacting it with an alcohol, typically under acidic conditions. This reaction is often used to protect the carboxylic acid group during other chemical transformations or to modify the compound's solubility and lipophilicity. d-nb.info For instance, the esterification of amino acid-functionalized single-wall carbon nanotubes with alcohols has been demonstrated as a method to enhance analytical characterization. d-nb.info The process for producing omega-amino esters often starts with the corresponding nitrilo-acid, which is esterified and then hydrogenated to yield the amino-ester, a product that is often easier to purify than the corresponding amino acid. google.com

N-Functionalization Strategies for Research Applications

N-functionalization, the modification of the nitrogen atom of the amino group, is a key strategy for preparing this compound derivatives for specialized research purposes. These modifications can protect the amine during synthesis or introduce new functionalities.

Common strategies involve the use of protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), which are essential in solid-phase peptide synthesis (SPPS). thieme-connect.de These groups prevent the amine from participating in unwanted side reactions and can be selectively removed under specific conditions. For example, the Boc group can be deprotected using mild acid. medkoo.com

Beyond protection, N-functionalization can be used to attach various chemical moieties to the amino acid. This allows for the creation of diverse molecular structures with tailored properties. For example, ω-amino acids have been functionalized and attached to surfaces like layered polysilanes, where the formation of Si-N bonds was confirmed, indicating a reactive handle for introducing other groups. researchgate.net Radical addition reactions have also been employed to introduce functionalities like azido (B1232118) groups to the side chains of unsaturated amino acids, creating analogues of natural amino acids for further study. acs.org

Conjugation Chemistry for Chemical Probe Development

Conjugation chemistry involves covalently linking two or more molecules to create a new construct with combined or novel functions. symeres.com this compound, with its bifunctional nature, is an ideal scaffold for such applications, particularly in the development of chemical probes for biological research. spirochem.com Chemical probes are specialized molecules used to study biological systems, for example, by visualizing cellular components or interrogating the function of specific proteins. rsc.org

The amino or carboxyl group of this compound can serve as a reactive handle to attach it to other molecules, such as fluorophores, affinity tags, or bioactive compounds. rsc.org For instance, ω-amino acids of varying lengths have been used as linkers to conjugate a fluorescent NBD (4-chloro-7-nitrobenzofurazan) group to triterpene compounds, creating probes to study their uptake and distribution in cancer cells. acs.org The aliphatic chain of the amino acid acts as a spacer, separating the functional parts of the conjugate and ensuring they can act independently. symeres.com

A significant application of conjugation chemistry is the use of bifunctional molecules as linkers. symeres.com Linkers are crucial components in advanced therapeutic and research modalities like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). symeres.commedchemexpress.com PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. medchemexpress.com

Aliphatic chains derived from amino acids like 10-aminodecanoic acid and 11-aminoundecanoic acid are widely used as flexible, alkyl-based PROTAC linkers. medkoo.commedchemexpress.combroadpharm.com The terminal carboxylic acid and amino group provide the necessary reactive handles for conjugation. medkoo.combroadpharm.combroadpharm.com The decanoic acid chain itself serves as a spacer that positions the two ligands at an optimal distance and orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the degradation of the target protein. medchemexpress.com While specific use of this compound as a PROTAC linker is not prominently documented, its structural similarity to other aminodecanoic acid isomers suggests its potential for such applications.

Linker Compound NameCAS NumberApplication/TypeReference
10-Aminodecanoic acid13108-19-5Alkyl chain PROTAC linker. broadpharm.com
Boc-10-Aminodecanoic acid173606-50-3Boc-protected PROTAC linker. medkoo.com
9-Aminononanoic acid1120-12-3Alkyl chain PROTAC linker. broadpharm.com
11-Aminoundecanoic acid2432-99-7Alkyl/ether-based PROTAC linker. medchemexpress.com
12-Aminododecanoic acid693-57-2Alkyl chain PROTAC linker. pu-kang.com

Molecular Interactions and Proposed Biological Roles in Fundamental Research

Mechanistic Investigations of Enzyme Interactions and Inhibition

In fundamental research, 3-Aminodecanoic acid and its derivatives have been identified as key components of certain naturally occurring enzyme inhibitors. These molecules, typically as part of a larger peptide structure, have been implicated in the inhibition of zinc metalloproteases.

One significant area of investigation involves microginins, a class of linear peptides produced by cyanobacteria. researchgate.net These peptides often contain a derivative of this compound, namely 3-amino-2-hydroxydecanoic acid (Ahda). nih.gov Research has demonstrated that microginins exhibit inhibitory activity against zinc metalloproteases such as aminopeptidase (B13392206) M and angiotensin-converting enzyme (ACE). researchgate.net The mechanism of inhibition is thought to involve the interaction of the α-hydroxy-β-amino acid moiety with the zinc ion at the enzyme's active site. researchgate.net This interaction, coupled with the binding of other amino acid residues in the peptide to the enzyme's subsites, leads to the inhibition of the enzyme's catalytic activity.

The structure of the fatty acid component, including the decanoic acid chain, is crucial for this inhibitory action. Variations in the structure of this amino acid, such as chlorination, have been observed in different microginin variants, which in turn affects their inhibitory potency against enzymes like leucine (B10760876) aminopeptidase. nih.gov For instance, microginins 299-A and 299-B, which contain chlorinated Ahda derivatives, show inhibitory activity against leucine aminopeptidase, while some other variants are inactive against a range of proteases. nih.gov

The following table summarizes the composition and inhibitory targets of selected microginins containing a this compound derivative:

Microginin VariantKey Amino Acid Composition (including this compound derivative)Target Enzyme(s)
Microginin 1(2S,3R)-α-hydroxy-β-aminodecanoic acid, L-Tyr, L-N-Me-Tyr, L-Val, L-AlaAngiotensin-Converting Enzyme (ACE)
Microginin 299-ACl-Ahda, Val, N-MeVal, N-MeTyr, Pro, TyrLeucine aminopeptidase
Microginin 299-BCl2-Ahda, Val, N-MeVal, N-MeTyr, Pro, TyrLeucine aminopeptidase
Microginins 99-A/BCl-Ada/Cl2-Ada, Tyr, Leu, N-MeTyr, ProNot active against ACE, papain, trypsin, thrombin, plasmin, chymotrypsin, and elastase at 100 µg·mL−1

Role in Protein and Peptide Structure-Activity Relationship (SAR) Studies

This compound is a non-proteinogenic amino acid that has been incorporated into peptides to investigate structure-activity relationships (SAR). nih.govnih.gov Its ten-carbon side chain provides a significant hydrophobic character, and its β-amino acid structure can influence the conformational properties of peptides. hilarispublisher.com

A prominent example of the use of this compound in SAR studies is found in the investigation of laxaphycins, a family of cyclic lipopeptides with antifungal and cytotoxic activities. nih.govmdpi.com The laxaphycin family includes variants that differ in the length of their fatty amino acid side chain. For instance, laxaphycin B contains a this compound residue, while the related laxaphycin D contains a 3-aminooctanoic acid (a C8 analogue). mdpi.com The comparison of the biological activities of these and other synthetic analogues allows researchers to probe the importance of the length and hydrophobicity of the fatty acid side chain for their mechanism of action. mdpi.com

The synthesis of various laxaphycin analogues with modifications in the amino acid sequence, including the replacement of this compound with other amino acids, has been a strategy to understand the structural requirements for their biological activity. mdpi.com These studies are crucial for the development of novel therapeutic agents with improved potency and selectivity. nih.govnih.gov The incorporation of non-proteinogenic amino acids like this compound is a key tool in peptide drug design, allowing for the fine-tuning of pharmacological properties. nih.govresearchgate.net

The table below illustrates the structural differences between two laxaphycin variants, highlighting the role of the fatty amino acid in their structure.

Laxaphycin VariantKey Differentiating Amino AcidCarbon Chain Length of Fatty Amino Acid
Laxaphycin BThis compoundC10
Laxaphycin D3-Aminooctanoic acidC8

Role As a Building Block in Complex Chemical Architectures

Peptide Synthesis and Bioconjugation

As a β-amino acid, 3-aminodecanoic acid is a key component in the synthesis of a variety of peptides, particularly those with unique structural and functional properties. In nature, it is often incorporated into lipopeptides by non-ribosomal peptide synthetases (NRPS), enzymatic assembly lines found in microorganisms like cyanobacteria. mdpi.comgoogle.com

In laboratory settings, chemically protected forms of this compound, such as Fmoc-protected (3R)-aminodecanoic acid, are synthesized for use in automated Solid Phase Peptide Synthesis (SPPS). google.comwhiterose.ac.uk This allows for its precise insertion into peptide sequences, creating complex structures that are otherwise difficult to access. Its presence in a peptide chain imparts significant hydrophobicity, which can influence the molecule's conformation, membrane interactions, and biological activity.

The compound is particularly noted for its role in forming cyclic peptides. For instance, in the synthesis of certain bioactive cyclic peptides inspired by the human microbiome, N-Fmoc-3-aminodecanoic acid was used to cap the linear peptide precursor on the resin, facilitating subsequent cyclization. nih.gov While the closely related Boc-10-aminodecanoic acid is noted for its use in bioconjugation to attach biomolecules to surfaces or other molecules, the application of this compound in this area is less documented but conceptually similar due to its functional groups. jcia-bigdr.jp

Example Peptide/FamilyNatural or SyntheticSource/ContextCitation(s)
Laxaphycins NaturalMarine Cyanobacteria google.comwhiterose.ac.uknih.gov
Lobocyclamides NaturalCryptic Cyanobacterial Mat d-nb.info
Microginins NaturalMicrocystis aeruginosa (Cyanobacterium) rsc.org
Noducyclamides NaturalNodularia sp. (Cyanobacterium) wikipedia.org
Synthetic Cyclic Peptides SyntheticHuman Microbiome-Inspired Research nih.gov

Polymer Chemistry Research and Material Property Enhancement

The use of amino acids as monomers allows for the creation of polymers like polyamides with specific and tunable properties. Long-chain amino acids, such as ω-aminododecanoic acid (12-aminododecanoic acid), are well-established monomers for producing high-performance polymers like Nylon 12. mdpi.comontosight.ai These polymers are valued for properties such as low water absorption, high dimensional stability, and chemical resistance, which are conferred by the long hydrocarbon chain of the monomer. ontosight.aimdpi.com

While there is extensive research on polymers derived from ω-amino acids like 11-aminoundecanoic acid and 12-aminododecanoic acid, specific studies detailing the use of this compound as a monomer in polymer synthesis for material property enhancement are not prominent in the available literature. jcia-bigdr.jpacs.org However, the principles of polymer chemistry suggest that the incorporation of a β-amino acid like this compound could lead to polyamides with distinct characteristics compared to those made from α- or ω-amino acids. The position of the amino group on the third carbon would influence the hydrogen bonding patterns and chain packing in the resulting polymer, potentially affecting its mechanical and thermal properties. The incorporation of such monomers can be a strategy to create biodegradable plastics or polymers for specialized applications like coatings and adhesives. jcia-bigdr.jpmdpi.com

Contribution to Natural Product Structural Diversity

This structural unit is a hallmark of several families of complex cyclic peptides, including:

Lobocyclamides: These lipopeptides, isolated from cyanobacterial mats, also feature long-chain β-amino acids. Lobocyclamide C specifically incorporates this compound, highlighting its role as a homologous building block alongside 3-aminooctanoic acid found in Lobocyclamide B. d-nb.info

Microginins: Certain variants of these linear pentapeptides, isolated from the cyanobacterium Microcystis aeruginosa, contain a this compound (Ada) residue, adding to the structural variety of this family of enzyme inhibitors. rsc.orgontosight.ai

Noducyclamides: Structurally analogous to laxaphycins, these peptides from the cyanobacterium Nodularia sp. also contain a β-amino decanoic acid residue as a key structural component. wikipedia.org

The presence of this compound in these otherwise peptidic structures creates hybrid molecules (lipopeptides) that possess both hydrophilic and hydrophobic regions, a feature often essential for their interaction with biological membranes and their ultimate biological function. mdpi.com

Analogues in Advanced Molecule Synthesis (e.g., Taxol, Balanol, Bestatin Structural Elements)

The chiral core found in derivatives of this compound serves as a valuable building block, or chiron, for the synthesis of complex and medicinally important molecules. Specifically, the α-hydroxy-β-amino acid fragment is a key structural element present in several biologically active natural products. ontosight.ai

Research has demonstrated a practical synthetic approach to (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA), a direct derivative of this compound, starting from D-glucose. This methodology is highlighted for its potential to be exploited in the synthesis of the chiral segments of several significant compounds: ontosight.ai

Taxol (Paclitaxel): The side chain of this well-known anticancer drug contains an α-hydroxy-β-amino acid moiety. The synthetic strategies developed for AHDA are applicable to the construction of Taxol's crucial side chain.

Balanol: This fungal metabolite, a potent protein kinase C inhibitor, also features an α-hydroxy-β-amino acid core within its azepine ring structure.

Bestatin: An inhibitor of various aminopeptidases, Bestatin is a dipeptide containing the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid unit. Synthetic methods used to create AHDA can be adapted for the synthesis of Bestatin analogues, which are explored for their enzyme-inhibiting activities. mdpi.com

This demonstrates that this compound and its hydroxylated derivatives are not just components of natural products but also powerful synthetic intermediates that provide access to the core structural motifs of other advanced and therapeutically relevant molecules. ontosight.ai

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and stereochemistry of organic compounds like 3-aminodecanoic acid. Both ¹H and ¹³C NMR are fundamental in assigning the chemical environment of each atom within the molecule.

For the stereochemical assignment of this compound, particularly when incorporated into larger molecules like peptides, advanced NMR experiments are crucial. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons. nih.gov The relative stereochemistry can often be determined through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments. unesp.bripb.pt For instance, the coupling constants between vicinal protons can help differentiate between cis and trans isomers in cyclic systems containing similar structural motifs. ipb.pt NOE experiments, which detect through-space proximity of protons, are instrumental in confirming spatial relationships and thus the stereochemistry at chiral centers. unesp.br

In the context of complex natural products containing this compound residues, such as chlorofusin, detailed ¹H and ¹³C NMR analysis has been pivotal. nih.gov The comparison of chemical shifts of synthetic diastereomers with the natural product allows for the definitive assignment of the absolute configuration of the this compound moiety. nih.govacs.org For example, significant differences in the chemical shifts of α-CH protons between synthetic isomers can be used to identify the correct stereoisomer that matches the natural compound. acs.org

The conformation of the decanoic acid chain can also be investigated using NMR. The flexibility of the alkyl chain leads to multiple possible conformations in solution. Temperature-dependent NMR studies and the analysis of long-range couplings can provide insights into the preferred conformational states of the molecule.

Table 1: Representative NMR Data for Related Structures This table provides an example of the types of NMR data used for structural elucidation, though specific data for free this compound is not readily available in the provided search results. The data presented here are for a related triterpene to illustrate the application of NMR techniques. unesp.br

NucleusChemical Shift (δ, ppm)Key Correlations (COSY, HMBC, NOESY)
¹HVaries depending on positionCorrelations between adjacent protons establish the carbon skeleton framework.
¹³CVaries depending on positionHMQC correlates protons to their directly attached carbons. HMBC reveals long-range H-C correlations, aiding in piecing together the molecular structure.
NOEN/AStrong NOE between specific protons confirms their spatial proximity, which is critical for stereochemical assignment. unesp.br

Note: This is a generalized representation. Actual chemical shifts and correlations are specific to the molecule and the solvent used.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. savemyexams.com For this compound, MS is used to confirm its molecular mass and to gain structural insights through fragmentation analysis.

The molecular ion peak (M⁺) in a mass spectrum reveals the molecular mass of the compound. savemyexams.com For this compound (C₁₀H₂₁NO₂), the expected monoisotopic mass is approximately 187.1572 g/mol . Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques commonly used for amino acids, which typically produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. uva.nl

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule. mdpi.com When the molecular ion is subjected to collision-induced dissociation (CID) or other fragmentation methods, it breaks into smaller, characteristic fragment ions. The analysis of these fragments helps to elucidate the structure of the original molecule. For instance, in peptides containing a this compound residue, characteristic fragment ions can be observed. One such example is the fragment ion at m/z 142, which has been identified as a characteristic fragment of a methylated 3-amino-2-hydroxy-decanoic acid (MeAhda) moiety in microginins. researchgate.net Another study noted an m/z 162 ion corresponding to the fragmentation of a chlorinated this compound-derived moiety. researchgate.net These specific fragmentation patterns are crucial for identifying the presence of this compound within larger, more complex structures. researchgate.net

Table 2: Expected Mass Spectrometric Data for this compound

Ion TypeExpected m/zInformation Provided
[M+H]⁺~188.1645Molecular weight confirmation (in positive ion mode)
[M-H]⁻~186.1499Molecular weight confirmation (in negative ion mode)
Fragment IonsVariableStructural elucidation based on fragmentation patterns

Chromatographic Separations in Research (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound from reaction mixtures or biological samples. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. drawellanalytical.com

HPLC is a versatile technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. drawellanalytical.com For a polar compound like this compound, reversed-phase HPLC using a C18 column is a common approach. nih.gov However, due to the lack of a strong chromophore, detection can be challenging. Therefore, derivatization to introduce a UV-active or fluorescent tag is often necessary. cat-online.comresearchgate.net

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a heated column. drawellanalytical.com Due to the low volatility of amino acids, derivatization is essential prior to GC analysis to convert them into more volatile forms. sigmaaldrich.com

Derivatization Methods: To enhance detection and improve chromatographic performance, this compound is often chemically modified (derivatized) before analysis.

For GC Analysis: A common approach is silylation, where active hydrogens on the amino and carboxyl groups are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com Another method involves esterification of the carboxyl group followed by acylation of the amino group. cat-online.com These derivatization steps increase the volatility of the amino acid, making it suitable for GC analysis. sigmaaldrich.com

For HPLC Analysis: Pre-column derivatization with reagents that introduce a chromophore or fluorophore is frequently used. For example, derivatization with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) allows for sensitive UV detection. cat-online.com Other reagents like fluorescamine (B152294) can be used to create fluorescent derivatives for highly sensitive detection. researchgate.net

Non-Derivatization Methods: While derivatization is common, methods for analyzing amino acids without this step are also being developed to simplify sample preparation. jocpr.com

HPLC with alternative detection: Techniques like evaporative light scattering detection (ELSD) or mass spectrometry can be used to detect underivatized amino acids.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase liquid chromatography that is well-suited for the separation of polar compounds like amino acids without derivatization. jocpr.com A silica (B1680970) column can function as a HILIC column when a mobile phase with a high percentage of acetonitrile (B52724) is used. jocpr.com

Since this compound is a chiral molecule, existing as two enantiomers (R and S forms), assessing its enantiomeric purity is critical, especially in pharmaceutical applications. chiralpedia.com Chiral chromatography is the primary technique for separating and quantifying these enantiomers. chiralpedia.com

This can be achieved through two main approaches:

Direct Chiral Separation: This involves using a chiral stationary phase (CSP) in either GC or HPLC. The enantiomers interact differently with the CSP, leading to different retention times and thus separation. cat-online.com For GC, chiral columns like Chirasil-Val are often used after derivatization of the amino acid. orgsyn.org For HPLC, various chiral columns are available that can sometimes separate derivatized amino acids directly. cat-online.com

Indirect Chiral Separation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatographic column. The advanced Marfey's method is a well-known example of this approach. mdpi.com

The determination of enantiomeric purity is often a crucial step in the synthesis of complex natural products containing this compound. acs.orgmdpi.com It is also vital in quality control to ensure that the desired enantiomer is present and that the level of the unwanted enantiomer is below acceptable limits. nih.gov

Table 3: Chromatographic Methods for this compound Analysis

TechniqueStationary Phase ExampleDerivatizationDetection MethodApplication
GC Chiral (e.g., Chirasil-Val) orgsyn.orgRequired (e.g., esterification/acylation) cat-online.comFID, MS cat-online.comEnantiomeric purity
HPLC C18 (Reversed-Phase) nih.govOften required (e.g., Fmoc) cat-online.comUV, Fluorescence, MS cat-online.comresearchgate.netQuantification, Purification
Chiral HPLC Chiral Stationary Phase cat-online.comMay be required cat-online.comUV, MS cat-online.comnih.govEnantiomeric separation and purity assessment chiralpedia.com
HILIC Silica jocpr.comNot required jocpr.comELSD, MSAnalysis of underivatized amino acid

Computational and Theoretical Chemistry Studies of 3 Aminodecanoic Acid

Computational and theoretical chemistry provide powerful tools to investigate the properties and reactivity of molecules at an atomic level. For 3-aminodecanoic acid, these methods can offer insights into its conformational flexibility, reaction pathways, and interactions with other molecules, complementing experimental findings.

Future Directions and Emerging Research Avenues for 3 Aminodecanoic Acid

Novel Synthetic Methodologies and Process Optimization

The efficient and stereoselective synthesis of β-amino acids is a critical area of research. For 3-aminodecanoic acid, future efforts are likely to concentrate on developing more sustainable and scalable synthetic routes. Current methodologies often rely on classical organic chemistry techniques, which may involve harsh reaction conditions or the use of expensive and hazardous reagents.

Emerging research is likely to focus on biocatalytic and chemoenzymatic approaches. The use of enzymes such as transaminases could offer a highly selective and environmentally benign method for the synthesis of chiral amines. researchgate.net These enzymes can catalyze the asymmetric amination of a corresponding keto-acid precursor to yield the desired enantiomer of this compound with high purity. researchgate.net Process optimization through enzyme engineering, reaction medium engineering, and the development of continuous flow processes will be crucial for making these enzymatic methods industrially viable.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Methodology Advantages Challenges
Classical Organic Synthesis Well-established routes, versatile for derivative synthesis. Often requires multiple steps, may use hazardous reagents, potential for racemization.
Asymmetric Catalysis High enantioselectivity, potential for high yields. Catalyst cost and sensitivity, optimization required for specific substrates.

| Enzymatic Synthesis (e.g., Transaminases) | High stereospecificity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme stability and availability, substrate scope may be limited without engineering. |

Exploration in Advanced Materials Science (e.g., Polymer Building Blocks for Research)

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it an attractive monomer for the synthesis of novel polymers. rsc.org Its incorporation into polymer backbones could impart unique properties due to the presence of the decanoic acid side chain, which can influence hydrophobicity, crystallinity, and intermolecular interactions.

Future research in this area will likely explore the synthesis of polyamides, polyesters, and poly(ester-amide)s incorporating this compound. mdpi.com These materials could exhibit enhanced biodegradability and biocompatibility, making them suitable for various biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and degradable sutures. The long alkyl side chain could also be leveraged to create polymers with interesting self-assembly properties, leading to the formation of micelles, vesicles, or other nanostructures. illinois.edu

The potential of this compound as a polymer building block is highlighted by the broader research into functionalized lactide monomers derived from amino acids for the creation of new biomaterials. nih.gov

Expanding the Scope of Bio-conjugation and Chemical Probe Development

Bioconjugation techniques are essential for linking biomolecules to other molecules, such as fluorescent dyes, drugs, or imaging agents. The amine and carboxylic acid functionalities of this compound provide convenient handles for such modifications. researchgate.netyoutube.com

Future research could involve the development of novel bioconjugation strategies that utilize the unique structure of this compound. For instance, it could be incorporated into peptides or other biomolecules to serve as a linker with a defined length and hydrophobicity. This could be particularly useful in the development of antibody-drug conjugates (ADCs), where the linker plays a crucial role in the stability and efficacy of the therapeutic.

Furthermore, this compound and its derivatives could be developed into chemical probes to study biological systems. mskcc.org By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), these probes could be used to investigate cellular processes, enzyme activities, or protein-protein interactions. mskcc.orgrsc.org The lipophilic side chain could facilitate membrane transport or localization to specific cellular compartments. The development of such probes would be a significant contribution to chemical biology. nih.govnih.gov

Deeper Understanding of Natural Biogenesis and Enzyme Engineering

While the natural occurrence of this compound is not as well-documented as that of proteinogenic amino acids, understanding its potential biogenesis is a key area for future investigation. Exploring microbial or plant metabolic pathways may reveal enzymes capable of synthesizing this β-amino acid. The study of amino acid metabolism, including degradation and biosynthesis pathways, provides a foundation for this research. creative-proteomics.comlecturio.com The biosynthesis of related molecules, such as 12-aminododecanoic acid, has been investigated, suggesting that pathways for similar amino fatty acids exist in nature. researchgate.netresearchgate.net

A deeper understanding of the natural biosynthetic routes would open the door to metabolic engineering approaches for the sustainable production of this compound and its derivatives. This could involve heterologous expression of the identified biosynthetic genes in a suitable microbial host, such as E. coli or yeast.

Furthermore, enzyme engineering could be employed to create novel biocatalysts for the synthesis of this compound. mdpi.comresearchgate.net By modifying the active site of existing enzymes, such as amino acid dehydrogenases or transaminases, it may be possible to alter their substrate specificity to accept precursors for this compound. researchgate.net This approach could lead to highly efficient and selective enzymatic processes for the production of this valuable chemical compound. nih.gov

Q & A

Q. What controls are essential when assessing the biological activity of this compound-containing peptides?

  • Methodological Answer : Include negative controls (scrambled peptide sequences) and positive controls (commercial bioactive peptides). Dose-response curves (e.g., IC₅₀ calculations) should be normalized to vehicle-treated samples. For in vivo studies, use sham-operated or wild-type animal models to isolate compound-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.